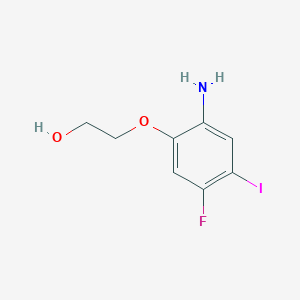

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL

Description

Properties

Molecular Formula |

C8H9FINO2 |

|---|---|

Molecular Weight |

297.07 g/mol |

IUPAC Name |

2-(2-amino-5-fluoro-4-iodophenoxy)ethanol |

InChI |

InChI=1S/C8H9FINO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2 |

InChI Key |

GXKKXUXXZMTZIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)OCCO)N |

Origin of Product |

United States |

Preparation Methods

Preparation of the Phenolic Ring

- Starting Materials : The synthesis often begins with a suitable aromatic compound such as 2-amino-5-fluorobenzoic acid or similar derivatives.

- Introduction of Iodine : Iodination can be achieved using iodine sources like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst if necessary.

- Formation of the Phenol : If starting from a benzoic acid derivative, hydrolysis or reduction may be required to form the phenol.

Attachment of the Ethan-1-ol Moiety

- Williamson Ether Synthesis : This involves reacting the phenol with 2-chloroethanol in the presence of a base like sodium hydroxide or potassium carbonate to form the ether linkage.

Specific Steps for Synthesis

Given the lack of specific literature on This compound , a hypothetical synthesis pathway could involve:

Iodination of 2-Amino-5-fluorophenol : Use N-iodosuccinimide (NIS) in a solvent like acetonitrile or DMF to introduce the iodine atom at the desired position.

Williamson Ether Synthesis : React the resulting 2-amino-5-fluoro-4-iodophenol with 2-chloroethanol in the presence of a base.

Purification and Characterization

- Purification : Use techniques such as column chromatography (e.g., silica gel) to purify the final product.

- Characterization : Employ spectroscopic methods like NMR , IR , and MS to confirm the structure and purity of the compound.

Challenges and Considerations

- Regioselectivity : Ensuring the iodine atom is introduced at the correct position on the phenol ring.

- Yield Optimization : Conditions such as solvent choice, temperature, and reaction time must be optimized to maximize yield.

Data Table: Hypothetical Synthesis Steps

| Step | Reaction | Conditions | Expected Product |

|---|---|---|---|

| 1 | Iodination of 2-amino-5-fluorophenol | NIS, Acetonitrile, Room Temperature | 2-Amino-5-fluoro-4-iodophenol |

| 2 | Williamson Ether Synthesis | 2-Chloroethanol, NaOH, DMF, 80°C | This compound |

This table outlines a hypothetical synthesis pathway based on general chemical principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino, fluoro, and iodo groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Act as an inhibitor or activator of enzymes, affecting their activity.

Interact with Receptors: Bind to cellular receptors, modulating signal transduction pathways.

Participate in Metabolic Pathways: Involved in various metabolic processes, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL with analogous compounds:

Key Differences and Implications

Substituent Effects: Iodine vs. Bromine: The iodine atom in the target compound increases molecular weight and polarizability compared to bromine in . Amino Group Positioning: The amino group at position 2 (vs.

Reactivity and Stability: The electron-withdrawing fluorine at position 5 (target) stabilizes the aromatic ring, whereas fluorine at position 2 () may direct electrophilic substitution differently. The benzo-dioxol system in introduces steric rigidity, reducing conformational flexibility compared to the target compound’s phenoxy group .

Biological Activity: The iodine atom in the target compound may improve binding to proteins with halogen-binding motifs, a feature absent in the brominated analog () .

Biological Activity

2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

- An amino group (–NH₂)

- A fluorine atom (–F)

- An iodine atom (–I)

- A phenoxy group (–O–C₆H₄)

These structural elements contribute to its reactivity and biological interactions. The presence of halogen substituents, particularly fluorine and iodine, can enhance binding affinity to various biological targets, influencing its pharmacodynamics and pharmacokinetics .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties, inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Disruption of cell wall synthesis |

| 2-Amino-5-fluorophenol | Anti-inflammatory | COX inhibition |

| 4-Iodophenol | Antimicrobial | Inhibition of enzyme activity |

| 3-Fluoroaniline | Anticancer | Induction of apoptosis in cancer cells |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes. Studies suggest that similar compounds exhibit IC₅₀ values in the low micromolar range against COX enzymes .

- Cellular Interaction : The halogen atoms may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Binding Affinity : Research indicates that compounds with halogen substituents often show increased binding affinity for receptors and enzymes, leading to enhanced biological effects.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance:

- El-Karim et al. reported that derivatives similar to this compound exhibited significant anti-inflammatory activity with IC₅₀ values lower than standard drugs like diclofenac .

- A study on related phenolic compounds indicated that the introduction of halogens could lead to improved anti-inflammatory effects through enhanced COX inhibition .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Amino-5-fluoro-4-iodophenoxy)ethan-1-OL, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

- Halogenation : Introducing iodine at the 4-position of a fluorophenol precursor via electrophilic substitution (e.g., using I₂/KI in acidic conditions).

- Protection of the amino group : Employing Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during coupling .

- Coupling with ethanolamine : Using Mitsunobu or Williamson ether synthesis to link the iodophenol to ethanolamine.

- Deprotection : Removing protective groups under mild acidic (TFA for Boc) or basic (piperidine for Fmoc) conditions.

Q. Key considerations :

- Temperature control : Excess heat during iodination may lead to polyhalogenation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The amino group (NH₂) appears as a broad singlet at δ 1.5–2.5 ppm.

- Iodine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic peaks downfield (δ 7.0–8.0 ppm). Compare with fluoro analogs (e.g., δ 6.5–7.5 ppm in ) .

- IR :

- N-H stretch (~3350 cm⁻¹), O-H stretch (~3200 cm⁻¹), and C-I stretch (~500 cm⁻¹).

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z 341 (C₈H₁₀FINO₂). Fragmentation patterns include loss of -NH₂ (Δ m/z 16) and cleavage of the ether bond .

Validation : Compare spectra with halogen-substituted analogs (e.g., chloro or bromo derivatives in ) to confirm iodine-specific shifts .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by iodine’s anisotropic effects. HSQC correlates ¹H-¹³C couplings to assign quaternary carbons .

- Isotopic labeling : Synthesize a deuterated analog to distinguish NH₂ protons from solvent peaks.

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when NMR is inconclusive .

- Control experiments : Compare with analogs lacking iodine (e.g., ) to isolate iodine’s spectroscopic impact .

Q. How does the iodine substituent influence reactivity in nucleophilic substitution compared to chloro/bromo analogs?

Methodological Answer: Iodine’s larger atomic radius and lower electronegativity enhance leaving-group ability in SN2 reactions. For example:

- Reactivity trend : I > Br > Cl (observed in for bromo/chloro derivatives).

- Experimental design :

- Compare reaction rates of 4-iodo vs. 4-bromo analogs with nucleophiles (e.g., thiols or amines).

- Monitor via HPLC: Iodine’s higher polarizability increases retention time, aiding kinetic analysis .

Data interpretation : Lower activation energy for iodine derivatives due to weaker C-I bond (bond energy: ~209 kJ/mol vs. ~339 kJ/mol for C-Br) .

Q. How can binding affinity to biological targets be determined, and how are conflicting assay data reconciled?

Methodological Answer:

- Techniques :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding.

- Fluorescence Polarization : Detects displacement of fluorescent probes in competitive assays.

Q. Addressing discrepancies :

- pH/Temperature effects : Iodine’s hydrophobicity may alter binding under varying buffer conditions.

- Target conformation : Use multiple constructs (e.g., soluble vs. membrane-bound receptors).

- Orthogonal validation : Cross-check SPR data with ITC to rule out artifacts (e.g., nonspecific binding) .

Q. Table 1: Comparison of Halogen-Substituted Analogs

| Property | Iodo Derivative (Target) | Bromo Analog () | Chloro Analog () |

|---|---|---|---|

| C-X Bond Energy (kJ/mol) | 209 | 285 | 339 |

| SN2 Reactivity | High | Moderate | Low |

| NMR Aromatic Shift | δ 7.8–8.2 ppm | δ 7.3–7.7 ppm | δ 7.0–7.5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.